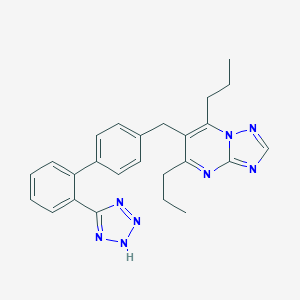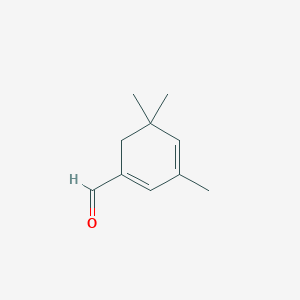
3,5,5-Trimethyl-1,3-cyclohexadiene-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5,5-Trimethyl-1,3-cyclohexadiene-1-carbaldehyde is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is commonly referred to as TMCHDA and is widely used in various fields including organic chemistry, biochemistry, and pharmacology.
Mechanism Of Action
The mechanism of action of TMCHDA is not fully understood, but it is believed to work by scavenging free radicals and inhibiting the production of pro-inflammatory cytokines. This compound has also been shown to modulate the expression of various genes involved in inflammation and oxidative stress.
Biochemical And Physiological Effects
TMCHDA has been shown to exhibit various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-cancer properties. This compound has also been shown to improve glucose metabolism and insulin sensitivity, making it a potential therapeutic agent for diabetes.
Advantages And Limitations For Lab Experiments
One of the main advantages of using TMCHDA in lab experiments is its potent antioxidant and anti-inflammatory properties, which make it a useful tool for studying various diseases and conditions. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on TMCHDA. One potential area of study is the development of novel therapeutic agents based on the structure of TMCHDA. Another area of study is the investigation of the potential role of TMCHDA in the prevention and treatment of various diseases, including diabetes, cancer, and neurodegenerative diseases.
In conclusion, TMCHDA is a unique compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound exhibits potent antioxidant and anti-inflammatory properties and has been shown to have various biochemical and physiological effects. Further research is needed to fully understand the mechanism of action of TMCHDA and its potential applications in the prevention and treatment of various diseases.
Synthesis Methods
The synthesis of TMCHDA can be achieved through a multi-step process that involves the reaction of 3,5,5-trimethylcyclohex-2-enone with sodium borohydride in the presence of acetic acid. This reaction results in the formation of 3,5,5-trimethyl-1,3-cyclohexadiene-1-carboxylic acid, which is then converted to the aldehyde form through a series of chemical reactions.
Scientific Research Applications
TMCHDA has been extensively studied for its potential applications in various scientific fields. In organic chemistry, this compound is used as a starting material for the synthesis of various organic compounds. In biochemistry, TMCHDA has been shown to exhibit potent antioxidant and anti-inflammatory properties, making it a potential therapeutic agent for various diseases.
properties
CAS RN |
178160-87-7 |
|---|---|
Product Name |
3,5,5-Trimethyl-1,3-cyclohexadiene-1-carbaldehyde |
Molecular Formula |
C10H14O |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
3,5,5-trimethylcyclohexa-1,3-diene-1-carbaldehyde |
InChI |
InChI=1S/C10H14O/c1-8-4-9(7-11)6-10(2,3)5-8/h4-5,7H,6H2,1-3H3 |
InChI Key |
QBMDHGWKZOCBPI-UHFFFAOYSA-N |
SMILES |
CC1=CC(CC(=C1)C=O)(C)C |
Canonical SMILES |
CC1=CC(CC(=C1)C=O)(C)C |
synonyms |
1,3-Cyclohexadiene-1-carboxaldehyde, 3,5,5-trimethyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



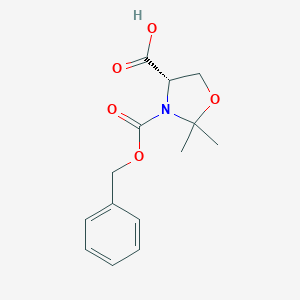
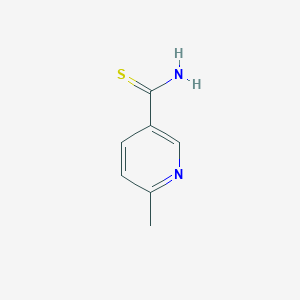

![7,7-Difluorobicyclo[3.2.0]heptan-2-one](/img/structure/B70341.png)
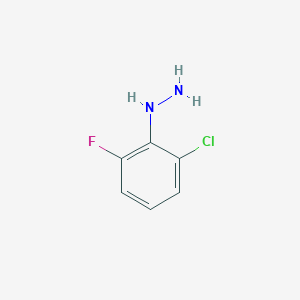
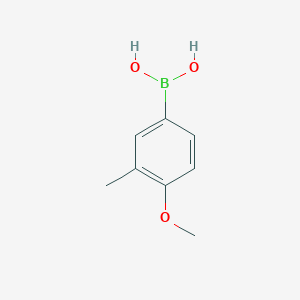
![N-[(E)-2-phenylethenyl]propanamide](/img/structure/B70351.png)
![1-Fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)](/img/structure/B70352.png)
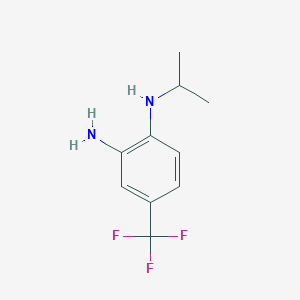
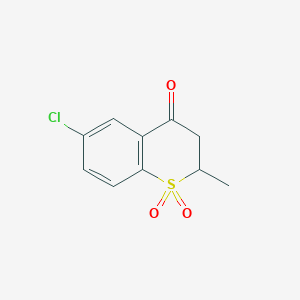

![1-Azabicyclo[3.2.1]octan-6-ol](/img/structure/B70365.png)
![4-propan-2-yloxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B70369.png)
